molecular formula C28H22FN3O5S3 B2468525 ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate CAS No. 690644-77-0

ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2468525
CAS No.: 690644-77-0
M. Wt: 595.68
InChI Key: OVFGCCDGHGXQNU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including fluorophenyl, furan, thieno[2,3-d]pyrimidin, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the thieno[2,3-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan and fluorophenyl groups: These groups can be introduced via substitution reactions.

    Formation of the thiophene-3-carboxylate: This step may involve esterification reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.

    Purification techniques: Methods such as chromatography and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Examples include potassium permanganate and chromium trioxide.

    Reducing agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.

    Solvents: Solvents such as dichloromethane, ethanol, and water are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Pathway modulation: It could modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate

Uniqueness

The uniqueness of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O5S3/c1-3-11-32-26(34)22-19(20-6-5-12-37-20)14-39-24(22)31-28(32)40-15-21(33)30-25-23(27(35)36-4-2)18(13-38-25)16-7-9-17(29)10-8-16/h3,5-10,12-14H,1,4,11,15H2,2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFGCCDGHGXQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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